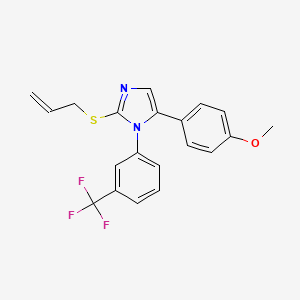![molecular formula C16H26N2O4 B2876156 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide CAS No. 941995-93-3](/img/structure/B2876156.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine , which is a liquid at room temperature . The molecular weight of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is 171.24 .
Molecular Structure Analysis
The molecular structure of the base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, includes a spirocyclic structure with an amine group .Physical And Chemical Properties Analysis
The base compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature . It has a molecular weight of 171.24 .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : Research has been conducted on the synthetic methodologies involving 1,4-dioxaspiro[4.5]decan derivatives, exploring efficient synthesis routes for compounds with potential applications in medicinal chemistry. For instance, Becker and Flynn (1992) detailed a short synthesis pathway for 1-azaadamantan-4-one and its isomers, utilizing reductive homologation and double-Mannich condensation processes, showcasing the compound's utility as a synthetic intermediate (Becker & Flynn, 1992).
Stereoselective Synthesis : Ramakrishna and Sridhar (2015) presented a method for the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids. This methodology was applied in the total synthesis of dihydro-pyrenolide D, demonstrating the compound's utility in synthesizing complex organic molecules (Ramakrishna & Sridhar, 2015).
Biological Evaluations
Antiviral Activity : Göktaş et al. (2012) explored the antiviral activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A and B viruses. Their study highlighted the potential of these compounds as influenza virus fusion inhibitors, with specific derivatives showing strong inhibitory effects (Göktaş et al., 2012).
Receptor Agonists and Antagonists : Franchini et al. (2017) synthesized and evaluated a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Their work underscores the role of structural modification in achieving selectivity and potency for receptor targeting (Franchini et al., 2017).
Molecular Modeling
Structure-Activity Relationships : The importance of molecular modeling in understanding the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands at α1 and 5-HT1A receptors was highlighted by Franchini et al. (2014). Their research provides insights into designing more selective ligands for these receptors (Franchini et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N1-(1,4-dioxaspiro[4A structurally similar compound, guanadrel, acts as a postganglionic adrenergic blocking agent It’s possible that N1-(1,4-dioxaspiro[4
Mode of Action
It slowly displaces norepinephrine from its storage in nerve endings, thereby blocking the release of norepinephrine normally produced by nerve stimulation . This could potentially be a similar mechanism for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide, but more research is needed to confirm this.
Properties
IUPAC Name |
N'-cyclopentyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c19-14(15(20)18-12-6-2-3-7-12)17-10-13-11-21-16(22-13)8-4-1-5-9-16/h12-13H,1-11H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJHCDDYOWQZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2876073.png)
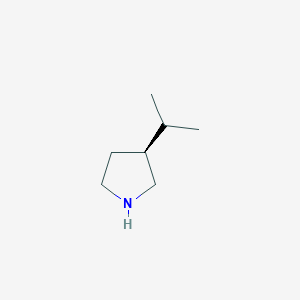
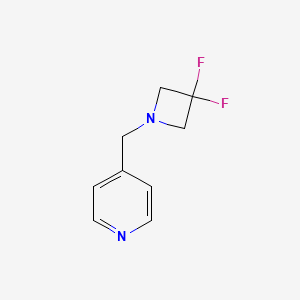
![tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate](/img/structure/B2876076.png)

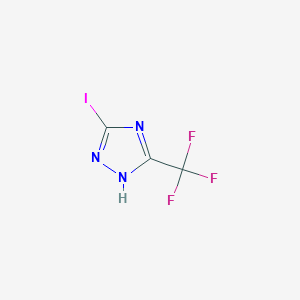
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)
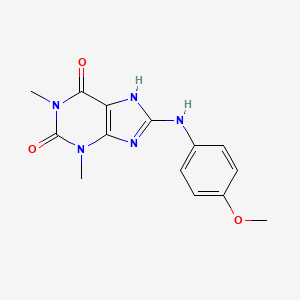
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)
![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)

![(E)-5-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2876092.png)

